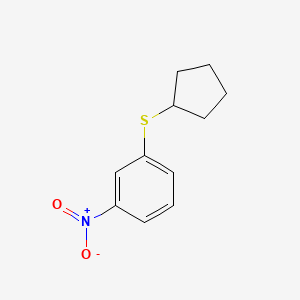
1-(Cyclopentylsulfanyl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylsulfanyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the third position and a cyclopentylsulfanyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylsulfanyl)-3-nitrobenzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 3-Nitrobenzene: Nitrobenzene is then subjected to further nitration to obtain 3-nitrobenzene.
Cyclopentylsulfanyl Substitution: The final step involves the substitution of the nitrobenzene derivative with a cyclopentylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with 3-nitrobenzene in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(Cyclopentylsulfanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The cyclopentylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often facilitated by strong bases or catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products
Reduction: 1-(Cyclopentylsulfanyl)-3-aminobenzene.
Oxidation: 1-(Cyclopentylsulfonyl)-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Cyclopentylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1-(Cyclopentylsulfanyl)-3-nitrobenzene depends on its specific application. In medicinal chemistry, for instance, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopentylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1-(Cyclopentylsulfanyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(Cyclopentylsulfanyl)-2-nitrobenzene: Similar structure but with the nitro group at the second position.
1-(Cyclopentylsulfanyl)-3-aminobenzene: Reduction product of 1-(Cyclopentylsulfanyl)-3-nitrobenzene.
Uniqueness
This compound is unique due to the specific positioning of the nitro and cyclopentylsulfanyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with desirable properties.
特性
IUPAC Name |
1-cyclopentylsulfanyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLHPQDGKJMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














